![molecular formula C12H14N2O3 B11792842 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid](/img/structure/B11792842.png)
5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid
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Overview
Description
5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Key Structural Features
Feature | Description |
---|---|
Furan Ring | Five-membered aromatic heterocycle containing oxygen |
Pyrazole Moiety | Five-membered ring containing two nitrogen atoms |
Carboxylic Acid Group | Enhances solubility and potential biological activity |
Organic Synthesis
The synthesis of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.
Common Synthetic Routes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the furan moiety via cyclization methods.
- Functionalization at the carboxylic acid position to create derivatives with tailored properties.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, analogous compounds have been extensively studied:
Case Study Examples
-
Anti-inflammatory Activity:
- A study on similar pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
- The mechanism involved modulation of NF-kB signaling pathways.
-
Antimicrobial Properties:
- Research on related furan-containing compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- The proposed mechanism involved disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of 5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Another pyrazole derivative with different substituents.
Furan-2-carboxylic acid: A simpler compound containing only the furan ring and carboxylic acid group.
Uniqueness
5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is unique due to its combination of pyrazole and furan rings, which imparts distinct chemical and biological properties
Biological Activity
5-((1-Ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a synthetic compound with a distinctive structure that includes both furan and pyrazole moieties. This unique combination suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their pharmacological properties. The molecular formula of this compound is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol .
Structural Characteristics
The structural features of this compound include:
- Furan Ring : A five-membered aromatic heterocycle containing one oxygen atom.
- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
These functional groups are known to contribute to various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Potential Pharmacological Effects
- Anti-inflammatory Properties : Compounds with similar structures have shown efficacy in reducing inflammation.
- Antimicrobial Activity : The presence of the pyrazole ring suggests potential effectiveness against various pathogens.
- Analgesic Effects : Similar compounds have been investigated for pain relief properties.
Research Findings and Case Studies
While direct studies on this compound are sparse, related compounds provide insights into its potential biological activities.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | Contains pyrazole and carboxylic acid | Potential anti-inflammatory effects |
3-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid | Similar furan structure | Antimicrobial properties |
5-(2-Acetoxyethyl)-6-methylpyrimidin-2,4-dione | Different heterocyclic structure | Anticancer activity reported |
This comparative analysis indicates that compounds sharing structural similarities with this compound exhibit significant biological activity, warranting further investigation into this compound's pharmacological potential .
Understanding the mechanism of action for compounds like this compound involves exploring how these molecules interact with biological targets. Interaction studies typically focus on:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : These compounds may interact with various receptors, potentially altering signaling pathways associated with pain and inflammation.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-[(1-ethyl-5-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-8(2)6-9(13-14)7-10-4-5-11(17-10)12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
OCYOBWMNWBOTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CC2=CC=C(O2)C(=O)O)C |
Origin of Product |
United States |
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